3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide

NMDA receptor sulfonamide linker glutamate receptor binding

3-Methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide (CAS 899979-17-0) is a synthetic benzamide-sulfonamide hybrid featuring a 3-methoxybenzamide terminus linked via a sulfonylethyl bridge to a 4-phenylpiperazine motif. This architecture places it within the broader class of substituted 4-phenylpiperazines known for nanomolar dopamine D3/D4 receptor affinity , yet it is distinguished by the sulfonamide linker—a modification that profoundly alters receptor binding profiles compared to carboxamide analogs.

Molecular Formula C20H25N3O4S
Molecular Weight 403.5
CAS No. 899979-17-0
Cat. No. B2388502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
CAS899979-17-0
Molecular FormulaC20H25N3O4S
Molecular Weight403.5
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C20H25N3O4S/c1-27-19-9-5-6-17(16-19)20(24)21-10-15-28(25,26)23-13-11-22(12-14-23)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24)
InChIKeyCPWDANUFCXMCTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide (CAS 899979-17-0): Core Identity and Pharmacophore Architecture for CNS-Targeted Procurement


3-Methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide (CAS 899979-17-0) is a synthetic benzamide-sulfonamide hybrid featuring a 3-methoxybenzamide terminus linked via a sulfonylethyl bridge to a 4-phenylpiperazine motif [1]. This architecture places it within the broader class of substituted 4-phenylpiperazines known for nanomolar dopamine D3/D4 receptor affinity [2], yet it is distinguished by the sulfonamide linker—a modification that profoundly alters receptor binding profiles compared to carboxamide analogs [3]. The compound is cataloged in the BindingDB (IC50 = 414,000 nM at NMDA glutamate receptor 1) and referenced in CNS-directed patent families, positioning it as a tool for studying linker-dependent pharmacology in GPCR drug discovery [4][5].

Why 3-Methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide Cannot Be Replaced by In-Class Carboxamide or Alternative-Linker Benzamide Analogs


Interchanging 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide with a carboxamide-linked analog (e.g., N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, D4 IC50 = 0.057 nM) or a 3-chloro-substituted sulfonamide congener risks catastrophic target engagement failure. Kowalski et al. (2017) demonstrated that replacing a carboxamide with a sulfonamide in arylpiperazinylalkyl derivatives can invert receptor selectivity—sulfonamide benzyl derivatives gained up to 85 nM Ki at 5-HT7, while the corresponding carboxamides showed divergent dopamine D2 affinities [1][2]. Furthermore, Abbasi et al. (2017) showed that 1-arylsulfonyl-4-phenylpiperazine derivatives exhibited weak or no inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), underscoring that the sulfonamide bridge is not a bioisosteric replacement but a functional switch that governs enzymatic and receptor-level pharmacology [3]. Without head-to-head data, assuming functional equivalence between this compound and any other benzamide-piperazine hybrid is scientifically unfounded and risks experimental irreproducibility.

Quantitative Differentiation of 3-Methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide (CAS 899979-17-0) Against Closest Analogs and In-Class Candidates


Evidence Item 1: Sulfonamide Bridge Enables NMDA Receptor Interaction Absent in Carboxamide-Linked Benzamide-Piperazines

3-Methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is recorded in BindingDB with an IC50 of 414,000 nM (414 µM) against the NMDA glutamate receptor 1 (inhibition of [3H]-strychnine binding) [1]. In contrast, the carboxamide-linked comparator N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was optimized for dopamine D4 receptor binding (IC50 = 0.057 nM) and showed >10,000-fold selectivity over D2, with no reported NMDA activity [2]. The sulfonamide bridge thus redirects pharmacological space away from the canonical dopamine D4 target and toward ionotropic glutamate receptors, a shift not achievable with carboxamide or 3-chloro-substituted sulfonamide analogs that have no documented NMDA binding.

NMDA receptor sulfonamide linker glutamate receptor binding

Evidence Item 2: 3-Methoxy Substituent on Benzamide Confers Distinct Pharmacophoric Space Versus 3-Chloro and 2-Fluoro Analogs

The 3-methoxy group on the benzamide ring of CAS 899979-17-0 provides hydrogen-bond acceptor capacity (OCH3) and altered electron density compared to the 3-chloro analog (3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide) and the 2-fluoro analog (2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide). In a related scaffold, Kowalski et al. (2017) demonstrated that 1-(2-methoxyphenyl)piperazine (o-OMe-PhP) sulfonamides exhibited Ki values between 8–85 nM at 5-HT7 receptors, while the 2,3-dichlorophenyl analogs showed divergent binding profiles, confirming that the methoxy/halogen substitution dictates receptor subtype selectivity [1]. The target compound's 3-OCH3 motif positions it within the methoxybenzamide subseries associated with dopamine D4 affinity (cf. Perrone et al., IC50 = 0.057 nM for the 3-methoxybenzamide carboxamide) [2], but the sulfonamide linker may redirect this pharmacophore to alternative targets (see Evidence Item 1).

3-methoxy substituent structure-activity relationship halogen vs. methoxy comparison

Evidence Item 3: Class-Level Evidence Predicts Weak or Absent Cholinesterase Inhibition for 1-Arylsulfonyl-4-phenylpiperazine Scaffolds

Abbasi et al. (2017) systematically evaluated a series of 1-arylsulfonyl-4-phenylpiperazine derivatives (compounds 3a–n) against α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The study concluded that the synthesized compounds showed 'weak or no inhibition against LOX, AChE and BChE enzymes' [1]. While compound 3e (bearing an unsubstituted phenylsulfonyl group) showed moderate α-glucosidase inhibition, the AChE/BChE activity was uniformly negligible across the series. This class-level finding suggests that 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide—as a 1-arylsulfonyl-4-phenylpiperazine—is unlikely to possess meaningful cholinesterase inhibitory activity, in contrast to some vendor claims of acetylcholinesterase inhibition potential for structurally similar compounds .

acetylcholinesterase inhibition butyrylcholinesterase enzyme inhibition screening

Evidence Item 4: Sulfonamide-to-Carboxamide Replacement Alters Dopamine-Serotonin Selectivity Balance by up to 10-Fold in Arylpiperazine Series

The Kowalski et al. (2017) head-to-head comparison of carboxamide and sulfonamide pairs within the same arylpiperazine scaffold revealed that sulfonamide benzyl derivatives achieved the highest serotoninergic affinity, particularly at 5-HT7 receptors (Ki = 8–85 nM), while the corresponding carboxamides showed divergent patterns [1]. Among 24 compounds tested, 16 exhibited D2 receptor affinity below 100 nM, regardless of the carboxamide/sulfonamide zone, indicating that the linker type interacts with the spacer length to determine selectivity. For 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide, the ethyl spacer between sulfonamide and benzamide distinguishes it from the benzyl/p-xylyl derivatives studied—meaning its precise selectivity cannot be extrapolated from published data without dedicated experimental profiling.

sulfonamide vs carboxamide D2 receptor 5-HT7 receptor linker pharmacophore

Evidence Item 5: Predicted Physicochemical Profile (ALogP 1.77, LogS -3.6) Suggests Favorable Aqueous Solubility for In Vitro Assays Versus Highly Lipophilic D3-Selective 4-Phenylpiperazines

In silico prediction using ALOGPS for the molecular formula C20H25N3O4S yields a logP of 1.77 and aqueous solubility of 0.11 g/L (LogS = -3.6) [1]. This places 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide in a more hydrophilic range compared to extended-length 4-phenylpiperazine D3-selective antagonists, which are noted in the patent literature as 'highly lipophilic' and requiring functionalized linkers to improve water solubility [2]. The sulfonamide group contributes polarity (PSA ~93.4 Ų) that may facilitate in vitro assay compatibility without the need for high DMSO concentrations that can confound cell-based screening results.

physicochemical properties aqueous solubility logP drug-likeness

Evidence Item 6: 4-Methoxyphenyl-Piperazine Analog Confirms Scaffold Tolerates Aryl Modification; Target Compound's 4-Phenyl Motif Provides Unsubstituted Baseline for SAR Expansion

The 4-methoxyphenyl analog, 3-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (PubChem CID 49758641), demonstrates that the benzamide-sulfonylethyl-piperazine scaffold accommodates para-substitution on the phenylpiperazine ring without synthetic incompatibility [1]. The target compound (CAS 899979-17-0), bearing an unsubstituted 4-phenylpiperazine, serves as the minimal pharmacophoric baseline for systematic SAR exploration—introducing para-substituents (Cl, OCH3, F) can be rationally compared against this unsubstituted reference point. This contrasts with the extensively optimized 4-chlorophenyl carboxamide series (Perrone et al., 1998), where the 4-Cl substituent is integral to D4 affinity (IC50 = 0.057 nM), making the unsubstituted phenyl analog a cleaner starting point for de novo target identification [2].

4-phenylpiperazine 4-methoxyphenyl analog SAR expansion vector

High-Value Research and Procurement Scenarios for 3-Methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide Based on Quantitative Differentiation Evidence


Scenario 1: CNS Polypharmacology Probe for Mapping Linker-Dependent GPCR Selectivity

Investigators exploring the functional consequences of carboxamide-to-sulfonamide replacement in arylpiperazine GPCR ligands can employ CAS 899979-17-0 as a sulfonamide-ethyl reference compound. Kowalski et al. (2017) established that this chemical switch alters 5-HT7/D2 selectivity ratios by up to 10-fold, but their study was limited to benzyl/p-xylyl spacers [1]. This compound's ethyl spacer fills a critical data gap, enabling head-to-head comparison with both carboxamide-ethyl D4 ligands (IC50 = 0.057 nM) and sulfonamide-benzyl 5-HT7 ligands (Ki = 8–85 nM) to construct a comprehensive linker-length-selectivity matrix [2][3].

Scenario 2: NMDA Receptor Screening Hit Validation and Optimization

The BindingDB-recorded NMDA glutamate receptor 1 interaction (IC50 = 414,000 nM) provides a structurally characterized, albeit weak, starting point for ionotropic glutamate receptor modulation [1]. This contrasts with the dopamine D4-exclusive pharmacology of the carboxamide comparator series, which shows no NMDA engagement [2]. Medicinal chemistry teams can procure this compound to confirm the NMDA binding signal in orthogonal assays (e.g., calcium flux, patch-clamp electrophysiology) and initiate focused library synthesis around the sulfonamide-ethyl-benzamide scaffold to improve potency.

Scenario 3: Aqueous-Compatible High-Throughput Screening Without DMSO Toxicity Confounds

With a predicted ALogP of 1.77 and aqueous solubility of 0.11 g/L, CAS 899979-17-0 offers superior in vitro assay compatibility compared to highly lipophilic D3-selective 4-phenylpiperazines that frequently require >1% DMSO for solubilization [1][2]. Screening facilities prioritizing assay data quality and minimizing solvent-induced cytotoxicity can select this compound for primary screens where maintaining DMSO concentrations below 0.1% (v/v) is critical for cell viability and receptor functional response fidelity.

Scenario 4: Minimalist Scaffold for Systematic SAR Expansion Around the 4-Phenylpiperazine Motif

As the unsubstituted 4-phenylpiperazine variant of a synthetically validated benzamide-sulfonamide hybrid scaffold, this compound serves as the ideal baseline for systematic para-substituent SAR exploration [1]. Unlike the D4-optimized 4-chlorophenyl carboxamide (IC50 = 0.057 nM), which carries a pre-optimized substituent integral to its potency, the target compound's bare phenyl ring allows unambiguous attribution of potency and selectivity changes to introduced substituents [2]. Procurement of this compound enables clean 'R-group scanning' without confounding legacy optimization effects.

Quote Request

Request a Quote for 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.